molecular formula C22H18BrClN2O6 B5070998 methyl (2-bromo-6-chloro-4-{(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetate CAS No. 6069-07-4

methyl (2-bromo-6-chloro-4-{(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetate

Cat. No.: B5070998
CAS No.: 6069-07-4
M. Wt: 521.7 g/mol
InChI Key: YYOCZVNTNJUTHZ-VIZOYTHASA-N
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Description

Methyl (2-bromo-6-chloro-4-{(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of methyl (2-bromo-6-chloro-4-{(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetate involves several steps. The synthetic route typically includes:

    Formation of the pyrimidine ring: This step involves the condensation of appropriate aldehydes and amines under acidic conditions to form the pyrimidine ring.

    Bromination and chlorination: The aromatic ring is then brominated and chlorinated using bromine and chlorine reagents under controlled conditions.

    Esterification: The final step involves the esterification of the phenoxy group with methyl acetate under acidic or basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Methyl (2-bromo-6-chloro-4-{(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl (2-bromo-6-chloro-4-{(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: This compound can be used in the study of enzyme interactions and inhibition, particularly in the context of its pyrimidine ring, which is a common motif in many biological molecules.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl (2-bromo-6-chloro-4-{(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetate involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromine and chlorine atoms may also play a role in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to methyl (2-bromo-6-chloro-4-{(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetate include:

    Methyl (2-bromo-6-chloro-4-{(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)propionate: This compound has a similar structure but with a propionate ester group instead of an acetate group.

    Methyl (2-bromo-6-chloro-4-{(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)butyrate:

The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications.

Properties

IUPAC Name

methyl 2-[2-bromo-6-chloro-4-[(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrClN2O6/c1-11-4-12(2)6-14(5-11)26-21(29)15(20(28)25-22(26)30)7-13-8-16(23)19(17(24)9-13)32-10-18(27)31-3/h4-9H,10H2,1-3H3,(H,25,28,30)/b15-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYOCZVNTNJUTHZ-VIZOYTHASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Br)OCC(=O)OC)Cl)C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)Br)OCC(=O)OC)Cl)/C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70367435
Record name STK170681
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

521.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6069-07-4
Record name STK170681
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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